molecular formula C8H12N2O2 B8811232 3-Allyl-5,5-dimethylhydantoin CAS No. 3366-92-5

3-Allyl-5,5-dimethylhydantoin

Cat. No. B8811232
CAS RN: 3366-92-5
M. Wt: 168.19 g/mol
InChI Key: HOJYCNSTMZLRCV-UHFFFAOYSA-N
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Description

3-Allyl-5,5-dimethylhydantoin is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Allyl-5,5-dimethylhydantoin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyl-5,5-dimethylhydantoin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3366-92-5

Product Name

3-Allyl-5,5-dimethylhydantoin

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5,5-dimethyl-3-prop-2-enylimidazolidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-4-5-10-6(11)8(2,3)9-7(10)12/h4H,1,5H2,2-3H3,(H,9,12)

InChI Key

HOJYCNSTMZLRCV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC=C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

640.6 g (5 mols) of 5,5-dimethylhydantoin, 420.9 g (5 mols+10% excess) of allyl chloride, 380.1 g (2.5 mols+10% excess) of potassium carbonate and 1,000 ml of dimethylformamide are reacted, and worked up, analogously to Example 1. 820 g (97.5% of theory) of a brownish waxy crude product are obtained and are purified by distillation. 713.7 g (84.9% of theory) of a distillate are obtained; this boils at 114° C./13.3 Pas and melts at 66.2°-68.7° C.
Quantity
640.6 g
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reactant
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420.9 g
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reactant
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380.1 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 3-buten-1-ol (1 g, 13.9 mmol), triphenylphosphine (4.73 g, 18 mmol) and 5,5-dimethylhydantoin (2.1 g, 16.7 mmol) in THF (50 mL) was treated dropwise with diethylazodicarboxylate (3.13 g, 18.0 mmol), stirred at ambient temperature for 1 hour, treated with water and partitioned between ethyl acetate and brine. The organic layer was dried (Na2SO4), filtered, and concentrated to provide crude product which was purified on silica gel with 50% ethyl acetate/hexanes to provide 2.5 g (100%) of the title compound.
Quantity
1 g
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reactant
Reaction Step One
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4.73 g
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reactant
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2.1 g
Type
reactant
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Quantity
3.13 g
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reactant
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Quantity
50 mL
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solvent
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0 (± 1) mol
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Yield
100%

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